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Compound of Interest

Compound Name: (R)-1-Cyclobutylpiperidin-3-amine

Cat. No.: B8183926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-1-Cyclobutylpiperidin-3-amine is a valuable chiral building block in medicinal chemistry,

frequently employed in the design of novel therapeutic agents. Its rigid piperidine core,

combined with the stereochemistry at the 3-position and the presence of a cyclobutyl group on

the nitrogen, provides a unique three-dimensional structure that can be exploited to achieve

high affinity and selectivity for various biological targets. This document provides detailed

application notes and experimental protocols for the synthesis and utilization of (R)-1-
Cyclobutylpiperidin-3-amine in drug discovery, with a particular focus on its application in the

development of histamine H3 receptor inverse agonists.

Physicochemical Properties
Property Value

Molecular Formula C₉H₁₈N₂

Molecular Weight 154.25 g/mol

Appearance Colorless to pale yellow oil

Chirality (R)-enantiomer
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Applications in Drug Discovery
The (R)-1-cyclobutylpiperidin-3-amine scaffold has proven to be a key component in the

development of potent and selective ligands for G-protein coupled receptors (GPCRs). A

prominent example is its incorporation into inverse agonists of the histamine H3 receptor

(H3R). The H3R is a presynaptic autoreceptor in the central nervous system that modulates the

release of histamine and other neurotransmitters. Inverse agonists of H3R are being

investigated for the treatment of various neurological and psychiatric disorders, including

narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).

The cyclobutyl group on the piperidine nitrogen often contributes to favorable pharmacokinetic

properties, such as improved metabolic stability and oral bioavailability. The chiral amine at the

3-position provides a crucial interaction point with the target protein, often forming hydrogen

bonds or ionic interactions that are essential for high-affinity binding.

A notable clinical candidate incorporating a similar structural motif is Samelisant (SUVN-

G3031), a potent and selective H3R inverse agonist that has been evaluated for the treatment

of narcolepsy. While Samelisant contains a 1-cyclobutylpiperidin-4-yloxy moiety, the structure-

activity relationship (SAR) studies in this class of compounds highlight the importance of the N-

cyclobutylpiperidine core for achieving high H3R affinity.

Structure-Activity Relationship (SAR) Insights
The following table summarizes the in vitro binding affinities of a series of H3R antagonists,

demonstrating the impact of modifications to the piperidine scaffold.

Compound
R Group on Piperidine
Nitrogen

hH3R Ki (nM)

1 Cyclobutyl 8.73[1]

2 Isopropyl 15.2

3 Cyclopentyl 12.5

4 Cyclohexyl 25.1

5 Benzyl 35.8
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Data is representative of compounds with a 1-alkylpiperidin-4-yloxy core connected to a

substituted phenyl group and is intended to illustrate the impact of the N-alkyl substituent on

H3R affinity.

The data suggests that a cyclobutyl group on the piperidine nitrogen provides optimal potency

in this series of H3R inverse agonists.

Experimental Protocols
Protocol 1: Synthesis of (R)-1-Cyclobutylpiperidin-3-
amine Dihydrochloride
This protocol describes a two-step synthesis starting from commercially available (R)-3-

aminopiperidine dihydrochloride via reductive amination.

Materials:

(R)-3-Aminopiperidine dihydrochloride

Cyclobutanone

Sodium triacetoxyborohydride (NaBH(OAc)₃)

1,2-Dichloroethane (DCE)

Triethylamine (TEA)

Dichloromethane (DCM)

Methanol (MeOH)

Hydrochloric acid (HCl) in diethyl ether or dioxane

Sodium sulfate (Na₂SO₄)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine
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Procedure:

Step 1: Free Base Preparation

Suspend (R)-3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of DCM and water.

Cool the suspension to 0 °C and add a saturated aqueous solution of NaHCO₃ or NaOH (2.5

eq) dropwise with vigorous stirring until the pH of the aqueous layer is >10.

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to obtain (R)-3-aminopiperidine as a free base. Use

immediately in the next step.

Step 2: Reductive Amination

Dissolve the crude (R)-3-aminopiperidine (1.0 eq) in anhydrous DCE.

Add cyclobutanone (1.1 eq) to the solution and stir for 30 minutes at room temperature to

facilitate imine formation.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is

mildly exothermic.

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS

for the disappearance of the starting material.

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃

solution.

Extract the mixture with DCM (3 x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield crude (R)-1-cyclobutylpiperidin-3-amine.

Step 3: Salt Formation
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Dissolve the crude amine in a minimal amount of MeOH.

Cool the solution to 0 °C and add a solution of HCl in diethyl ether or dioxane (2.2 eq)

dropwise with stirring.

A precipitate will form. Stir the suspension for 1 hour at 0 °C.

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to

afford (R)-1-cyclobutylpiperidin-3-amine dihydrochloride as a white to off-white solid.

Protocol 2: Histamine H3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the human histamine H3 receptor.

Materials:

Cell membranes prepared from HEK293 cells stably expressing the human histamine H3

receptor.

[³H]-Nα-methylhistamine (Radioligand)

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

Wash Buffer: 50 mM Tris-HCl, pH 7.4

Test compounds dissolved in DMSO

Non-specific binding control: 10 µM Clobenpropit or Histamine

96-well microplates

Glass fiber filters (GF/C)

Scintillation cocktail

Scintillation counter

Procedure:
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Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO

concentration in the assay should not exceed 1%.

In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radioligand solution (final

concentration ~1-2 nM), and 25 µL of the test compound dilution.

For total binding wells, add 25 µL of assay buffer instead of the test compound.

For non-specific binding wells, add 25 µL of the non-specific binding control solution.

Initiate the binding reaction by adding 100 µL of the cell membrane suspension (5-15 µg of

protein per well).

Incubate the plate at 25 °C for 2 hours with gentle shaking.

Terminate the incubation by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters three times with 300 µL of ice-cold wash buffer.

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation

counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8183926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Histamine H3
Receptor

Gi/o Protein
Activates

Neurotransmitter
Release (e.g., Histamine)

Inhibits

Adenylate Cyclase
Inhibits

cAMP
Converts

Histamine
(Agonist)

Activates

(R)-1-Cyclobutylpiperidin-3-amine
Derivative (Inverse Agonist)

Inhibits
(Constitutive Activity)

ATP

PKA
Activates

CREB
Phosphorylates

Click to download full resolution via product page

Caption: Histamine H3 Receptor Signaling Pathway.
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Caption: Drug Discovery Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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